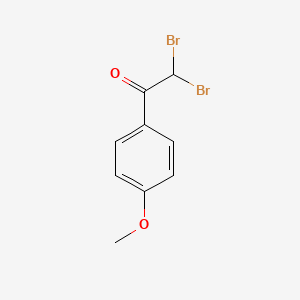

2,2-Dibromo-1-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2,2-dibromo-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCPFTTUVDBPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(4-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(4-methoxyphenyl)ethanone (also known as p-methoxyacetophenone). The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its highly reactive and corrosive nature. The product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atoms.

Reduction: 1-(4-methoxyphenyl)ethanol.

Elimination: Alkenes such as 1-(4-methoxyphenyl)ethene.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:

2,2-Dibromo-1-(4-methoxyphenyl)ethanone is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its dibromo functionality allows for further derivatization, making it a versatile building block in organic synthesis. For instance, it can be transformed into various derivatives that possess unique chemical properties and biological activities .

Bromination Reactions:

The compound is involved in chemoselective bromination reactions, where it can serve as a substrate for generating α,α-dibromoketones under mild conditions. Such reactions are facilitated by hypervalent iodine reagents, which enable selective mono- and di-bromination of terminal alkynes and related compounds . This highlights its utility in developing brominated derivatives that are crucial for pharmaceutical applications.

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of dibromo ketones from oximes through oxidation reactions involving hydrogen peroxide and hydrobromic acid. The method demonstrated high yields (up to 83%) for various dibromo ketones, including derivatives of this compound. Characterization was performed using NMR spectroscopy to confirm the structure and purity of the synthesized compounds .

Case Study 2: Chemoselective Bromination

Another research highlighted the application of hypervalent iodine-mediated bromination techniques to achieve selective bromination of aromatic compounds. The study showcased how modifications in reaction conditions could lead to different bromination products, including α,α-dibromoketones like this compound. The findings emphasized the importance of this compound in synthetic organic chemistry as a precursor for further functionalization .

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(4-methoxyphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the alpha carbon highly electrophilic, facilitating nucleophilic attack. The carbonyl group can participate in various reactions, including reduction and condensation. The methoxy group on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Comparison Points

Substituent Effects on Melting Points: Electron-donating groups (e.g., OCH₃, CH₃) generally lower melting points compared to electron-withdrawing groups (e.g., Br, NO₂). For example, the 4-OCH₃ derivative (86–88°C) has a lower melting point than the 4-CH₃ analog (97–98°C), likely due to reduced symmetry and weaker crystal packing . Bulky substituents (e.g., naphthalene in ) may further depress melting points due to steric hindrance.

Reactivity in Synthesis: Bromination of 1-(4-methoxyphenyl)ethanone with NBS yields mono- or di-brominated products depending on reagent equivalents. For example, 1.1 equiv. of NBS produces mono-brominated derivatives, while 4.4 equiv. yields tetrabromo compounds . In contrast, 2-bromo-1-(4-methoxyphenyl)ethanone (mono-brominated) reacts with thiourea to form thiazole derivatives, a pathway less accessible for the dibromo analog due to steric hindrance .

Spectral Distinctions: The C=O stretch in IR spectra remains consistent (~1680–1700 cm⁻¹) across analogs, but substituents alter aromatic proton environments. For example, the OCH₃ group in the 4-methoxy derivative causes downfield shifts in aromatic protons (δ 8.06) compared to the 4-CH₃ analog (δ 7.97) . ¹³C NMR chemical shifts for the carbonyl group vary slightly (δ 184.5–184.7), reflecting minor electronic effects from substituents .

Applications and Derivatives:

Biological Activity

2,2-Dibromo-1-(4-methoxyphenyl)ethanone is a brominated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine atoms and a methoxy group attached to a phenyl ring, which may influence its reactivity and biological interactions.

The molecular formula for this compound is . It typically appears as a white solid with specific melting points and solubility characteristics that facilitate its use in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . This property allows it to form covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. Such interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its therapeutic potential .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies involving various human cancer cell lines demonstrate that it can inhibit cell proliferation. The cytotoxicity was assessed using the MTT assay, revealing that this compound significantly reduces cell viability in cancerous cells compared to normal cells .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : A study published in MDPI assessed the antimicrobial efficacy of various derivatives, including this compound. Results indicated that it had an MIC value comparable to standard antibiotics against tested bacterial strains .

- Anticancer Activity : In a study focusing on antiproliferative effects, the compound was tested against multiple cancer cell lines (e.g., HepG2, LN-229). The findings revealed that this compound exhibited IC50 values indicating significant cytotoxicity towards these cells .

- Mechanistic Insights : Research has suggested that the mechanism by which this compound exerts its effects involves oxidative stress induction and apoptosis in cancer cells, which could be linked to its alkylating properties .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group + two bromine atoms | Antimicrobial & anticancer |

| 2,2-Dibromo-1-(4-chlorophenyl)ethanone | Chlorine instead of methoxy | Moderate antimicrobial |

| 2,2-Dibromo-1-(3-bromophenyl)ethanone | Additional bromine atom | Reduced anticancer activity |

Q & A

Q. What are the common synthetic routes for 2,2-Dibromo-1-(4-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 1-(4-methoxyphenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃). Key steps include:

- Dropwise addition of Br₂ to the substrate at room temperature .

- Post-reaction washing with NaHCO₃ and sodium thiosulfate to neutralize excess Br₂ .

- Recrystallization from diethyl ether (Et₂O) yields 85% purity .

Critical Parameters : - Solvent Choice : CHCl₃ enhances electrophilic substitution due to its polarity.

- Temperature : Ambient conditions minimize side reactions like over-bromination.

- Scaling : Larger batches may require adjusted stoichiometry to maintain efficiency .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Peaks at δ 3.89 (s, OCH₃) and δ 4.51 (s, CH₂Br₂) confirm substitution patterns .

- MS (EI) : Molecular ion peaks (e.g., m/z 282 [M+1]) validate molecular weight .

- Crystallography :

- Single-crystal X-ray diffraction reveals intramolecular O–H∙∙∙O interactions and π–π stacking (3.596 Å spacing) .

- SHELX software refines structural parameters (R-factor < 0.067) .

Advanced Research Questions

Q. What are the key considerations in optimizing reaction conditions for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Substrate Activation : Bromine’s electronegativity enhances the carbonyl’s electrophilicity, favoring nucleophilic attack at the α-carbon .

- Catalysts : Lewis acids (e.g., AlCl₃) can stabilize transition states in acylation steps .

- Solvent Effects : Polar aprotic solvents (e.g., acetone) improve nucleophile solubility without side reactions .

- Kinetic Control : Lower temperatures (0–5°C) suppress competing elimination pathways .

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated ethanones?

- Methodological Answer :

- Validation Workflow :

Cross-check unit cell parameters (e.g., a = 8.502 Å, b = 10.321 Å) with Cambridge Structural Database entries .

Re-refine data using SHELXL to account for disorder or twinning .

Validate hydrogen bonding (O–H∙∙∙O) and halogen interactions (Br∙∙∙Br) via Mercury 3.8 .

- Case Study : Discrepancies in π–π stacking distances (3.5–3.7 Å) were resolved by adjusting thermal ellipsoid scaling .

Q. What strategies are effective for analyzing competing reaction pathways (e.g., oxidation vs. reduction) in derivatives of this compound?

- Methodological Answer :

- Mechanistic Probes :

- Oxidation : Use KMnO₄ in acidic conditions to track ketone → carboxylic acid conversion via IR (C=O → COOH at 1700 cm⁻¹) .

- Reduction : NaBH₄ selectively reduces carbonyl to alcohol (monitored by TLC, Rf shift from 0.7 → 0.3) .

- Computational Modeling :

- DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways .

- Compare experimental yields (e.g., 85% bromination vs. 48% chlorination ) to validate models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.